molecular formula C8H17NO B6599676 (1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol CAS No. 1849244-36-5

(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol

Cat. No.: B6599676
CAS No.: 1849244-36-5
M. Wt: 143.23 g/mol
InChI Key: SRPRTAZKXKURGF-UHFFFAOYSA-N
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Description

(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol is a cyclopropane derivative featuring a hydroxymethyl group and an ethyl(methyl)amino-substituted methyl moiety. Cyclopropane derivatives are valued in medicinal and synthetic chemistry for their ring strain, conformational rigidity, and biological activity modulation .

Properties

IUPAC Name

[1-[[ethyl(methyl)amino]methyl]cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-9(2)6-8(7-10)4-5-8/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPRTAZKXKURGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with ethyl(methyl)amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating cellular mechanisms and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group allows it to interact with biological receptors, potentially modulating their activity. The primary alcohol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Cyclopropane Methanol Derivatives

The following table summarizes key analogs and their properties:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notable Properties
(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol Not provided C₈H₁₇NO ~143.23* Ethyl(methyl)amino methyl Hypothesized: Moderate polarity, potential flammability (similar to )
(1-((Dimethylamino)methyl)cyclopropyl)methanol 39943-41-4 C₇H₁₅NO 129.20 Dimethylamino methyl Flammable (H225), irritant (H315/H318); stored at 2–8°C
[1-(1-aminoethyl)cyclopropyl]methanol hydrochloride 1955553-73-7 C₆H₁₄ClNO 151.64 1-aminoethyl + hydrochloride Salt form enhances solubility; primary amine group may increase reactivity
[1-(2-aminoethyl)cyclopropyl]methanol 1490143-92-4 C₆H₁₃NO 115.17 2-aminoethyl Lower molecular weight; free amine likely less stable than salt forms

*Calculated based on molecular formula.

Key Observations:
  • This could influence membrane permeability in biological systems.
  • Stability and Safety: The dimethylamino analog (CAS 39943-41-4) is flagged for flammability and irritancy, suggesting similar hazards for the ethyl(methyl)amino variant . In contrast, the hydrochloride salt (CAS 1955553-73-7) improves stability but introduces ionic character .
  • Natural Derivatives: identifies cyclopropane-containing esters (e.g., 2-[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-methyl ester cyclopropaneoctanoic acid) in plants, highlighting natural occurrence but differing significantly in functional groups (ester vs. amino alcohol) .

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